Methyl 1H-pyrazole-3-carboxylate
CAS No.: 15366-34-4
Cat. No.: VC21141304
Molecular Formula: C5H6N2O2
Molecular Weight: 126.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15366-34-4 |
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Molecular Formula | C5H6N2O2 |
Molecular Weight | 126.11 g/mol |
IUPAC Name | methyl 1H-pyrazole-5-carboxylate |
Standard InChI | InChI=1S/C5H6N2O2/c1-9-5(8)4-2-3-6-7-4/h2-3H,1H3,(H,6,7) |
Standard InChI Key | ORUCTBNNYKZMSK-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=NN1 |
Canonical SMILES | COC(=O)C1=CC=NN1 |
Introduction
Basic Information and Identification
Methyl 1H-pyrazole-3-carboxylate is characterized by its distinct molecular structure consisting of a pyrazole ring substituted with a methyl carboxylate group. The compound belongs to the class of heterocyclic organic compounds known as pyrazole carboxylic acid derivatives.
Identification Data
Parameter | Information |
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CAS Number | 15366-34-4 |
Molecular Formula | C5H6N2O2 |
Molecular Weight | 126.115 g/mol |
IUPAC Name | Methyl 1H-pyrazole-3-carboxylate |
Synonyms | Methyl pyrazole-3-carboxylate, 1H-pyrazole-3-carboxylic acid methyl ester, methyl 1H-pyrazole-5-carboxylate |
InChI | InChI=1S/C5H6N2O2/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3,(H,6,9) |
InChIKey | ORUCTBNNYKZMSK-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=NN1 |
The compound features a pyrazole ring with a methyl carboxylate group at the 3-position, giving it distinct chemical and physical properties that contribute to its versatility in various applications .
Physical and Chemical Properties
Understanding the physical and chemical properties of methyl 1H-pyrazole-3-carboxylate is essential for its effective utilization in research and industrial applications.
Physical Properties
Chemical Properties
Methyl 1H-pyrazole-3-carboxylate exhibits distinctive chemical properties associated with its heterocyclic structure:
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Reactivity: The compound contains both nucleophilic and electrophilic sites, making it versatile for various chemical transformations.
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Stability: It shows good stability under standard conditions but should be stored away from oxidizing agents.
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Functional Groups: The presence of the methyl carboxylate group at the 3-position enables various chemical modifications, including hydrolysis, transesterification, and reduction reactions.
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Tautomerism: Like other pyrazole derivatives, this compound can exist in tautomeric forms, specifically the 1H-pyrazole-3-carboxylate and 1H-pyrazole-5-carboxylate forms .
Synthesis Methods
Several synthetic routes have been developed for the preparation of methyl 1H-pyrazole-3-carboxylate, each with specific advantages depending on the starting materials and desired purity.
Classical Synthesis
One of the traditional synthesis methods involves the reaction of pyrazole-3-carboxylic acid with methanol in the presence of a catalytic amount of POCl₃:
"A mixture of 2.11 g of pyrazole-3-carboxylic acid, 50 ml of methanol, and.0.5 ml of POCl₃ was refluxed for 12 h. After cooling, the reaction mixture was concentrated. The resulting crystals were washed with 20% sodium carbonate solution, dried at 55°C (1 mm Hg), and recrystallized from benzene."
This method typically yields the desired product with good purity after recrystallization.
Regiocontrolled Methodology
An alternative approach involves the regiocontrolled synthesis using trichloromethyl enones as starting materials:
"In this work, we present a regiocontrolled methodology to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as starting materials."
The selectivity of this reaction depends on the nature of the hydrazine:
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When using arylhydrazine hydrochlorides, synthesis of the 1,3-regioisomer is achieved
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When using free hydrazine, it leads exclusively to the 1,5-regioisomer
One-Pot Cyclization
Research has also developed a one-pot cyclization method using hydrazone dianions:
"The one-pot cyclization of hydrazone dianions with diethyl oxalate allows a convenient synthesis of pyrazole-3-carboxylates and pyrazole-1,5-dicarboxylates."
This approach offers advantages in terms of efficiency and atom economy.
General Experimental Procedure
For laboratory synthesis, the following general procedure has been reported:
"The corresponding hydrazine hydrochloride (1.2 mmol) was added in one portion to the starting material (1 mmol) dissolved in the corresponding alcohol (10 mL). The reaction was kept under vigorous stirring at room temperature for 15 min and then heated to reflux for another 16 h. After cooling to room temperature, the solvent was removed under vacuum. The residue was purified through column chromatography using silica gel with hexanes and ethyl acetate at different proportions as eluent."
Applications
Methyl 1H-pyrazole-3-carboxylate serves as a valuable intermediate in various fields, with particularly notable applications in pharmaceutical research and organic synthesis.
Pharmaceutical Applications
The compound is primarily used as a pharmaceutical intermediate in the synthesis of various bioactive molecules. Its heterocyclic structure makes it an ideal building block for drug development . Specific applications include:
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Medicinal Chemistry: The pyrazole scaffold is found in numerous pharmaceuticals, and methyl 1H-pyrazole-3-carboxylate serves as a key precursor for synthesizing these compounds.
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Drug Development: Research has incorporated this compound in the synthesis of compounds with potential anti-inflammatory, antimicrobial, and other therapeutic properties.
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Structure-Activity Relationship Studies: The compound allows for systematic modification of the pyrazole ring, enabling researchers to study the relationship between structural changes and biological activity.
Chemical Research Applications
Beyond pharmaceutical applications, methyl 1H-pyrazole-3-carboxylate plays important roles in various chemical research fields:
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Coordination Chemistry: Pyrazole derivatives, including methyl 1H-pyrazole-3-carboxylate, can act as ligands in coordination complexes with various metal ions. For example:
"The six-coordinated Co2II cation is surrounded by one N atom from one 1-methyl-1H-pyrazole-3,5-dicarboxylate ligand and five O atoms from three coordinated water molecules, one 1-methyl-1H-pyrazole-3,5-dicarboxylate ligand and one 1-(4-carboxylatephenyl)-5-methyl-1H-pyrazole-3-carboxylate ligand."
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Organic Synthesis: The compound serves as a versatile building block for creating more complex organic molecules, particularly those containing the pyrazole moiety.
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Material Science: Derivatives of this compound have been explored for potential applications in material science, including the development of functional materials.
Structural Characteristics and Related Compounds
Structural Features
Methyl 1H-pyrazole-3-carboxylate belongs to the class of pyrazole carboxylic acids and derivatives. Its structure consists of:
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A five-membered pyrazole ring containing two adjacent nitrogen atoms
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A methyl carboxylate (-COOCH₃) group at the 3-position of the pyrazole ring
Related Compounds
Several structurally related compounds have been studied and reported in the literature:
Compound | CAS Number | Relationship to Methyl 1H-pyrazole-3-carboxylate |
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1-Methyl-1H-pyrazole-3-carboxylic acid | 25016-20-0 | Hydrolysis product |
Methyl 5-methyl-1H-pyrazole-3-carboxylate | 25016-17-5 | Methyl substituent at 5-position |
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | 92406-53-6 | Amino and methyl substituents |
5-Methyl-1H-pyrazole-3-carboxylic acid | - | Analog with free carboxylic acid and methyl substituent |
Methyl 1-methyl-1H-pyrazole-3-carboxylate | 17827-61-1 | N-methylated derivative |
These related compounds demonstrate the structural diversity of pyrazole carboxylates and their potential for various applications .
Spectroscopic Characteristics
Spectroscopic data is essential for identifying and characterizing methyl 1H-pyrazole-3-carboxylate:
NMR Spectroscopy: The ¹H NMR spectrum typically shows characteristic signals for:
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Pyrazole ring protons (usually in the range of δ 6.5-7.5 ppm)
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Methyl ester protons (around δ 3.8-4.0 ppm)
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NH proton (which can be broad and variable in position)
IR Spectroscopy: Characteristic IR bands include:
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